Diolmycin B2

Description

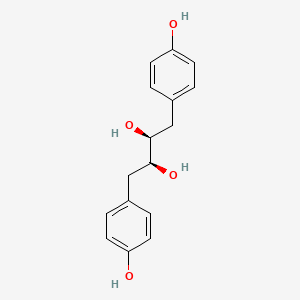

Structure

3D Structure

Properties

Molecular Formula |

C16H18O4 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

(2S,3S)-1,4-bis(4-hydroxyphenyl)butane-2,3-diol |

InChI |

InChI=1S/C16H18O4/c17-13-5-1-11(2-6-13)9-15(19)16(20)10-12-3-7-14(18)8-4-12/h1-8,15-20H,9-10H2/t15-,16-/m0/s1 |

InChI Key |

HSXZRJJGRJUHLX-HOTGVXAUSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H]([C@H](CC2=CC=C(C=C2)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(CC2=CC=C(C=C2)O)O)O)O |

Synonyms |

1,4-di-(4-hydroxyphenyl)-2,3-butanediol diolmycin B1 diolmycin B2 |

Origin of Product |

United States |

Foundational & Exploratory

Diolmycin B2: A Technical Guide to its Discovery, Origin, and Putative Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Diolmycin B2, a natural product with notable anticoccidial activity. It details the discovery of this compound from a soil-dwelling actinomycete, Streptomyces sp. WK-2955, and outlines the experimental procedures for its fermentation, isolation, and characterization based on the original findings. Furthermore, this document presents a hypothetical biosynthetic pathway for this compound, offering a plausible route for its formation from primary metabolites in the producing organism. Quantitative data on its biological activity is presented in a clear tabular format, and key experimental workflows are visualized using diagrams generated with Graphviz to facilitate understanding.

Discovery and Origin

This compound was discovered in the early 1990s as part of a screening program for new anticoccidial agents from microbial sources.[1] It was isolated from the fermentation broth of the soil actinomycete, Streptomyces sp. strain WK-2955.[1] this compound is one of four related compounds, designated Diolmycins A1, A2, B1, and B2, that were identified from this strain. Spectroscopic analysis revealed that this compound is the threo-stereoisomer of 1,4-di-(p-hydroxyphenyl)-2,3-butanediol.

Biological Activity

The Diolmycins were found to inhibit the growth of Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry, in an in vitro assay using baby hamster kidney (BHK-21) cells as a host. The following table summarizes the minimum effective concentrations (MEC) for the four Diolmycin compounds.

| Compound | Minimum Effective Concentration (µg/mL) |

| Diolmycin A1 | 0.02 - 2.0 |

| Diolmycin A2 | 0.2 - 2.0 |

| Diolmycin B1 | 20 |

| This compound | 20 |

| Data from Tabata et al., 1993.[1] |

Experimental Protocols

The following protocols are generalized based on the methods described in the original discovery literature.[1] Specific parameters such as media composition, fermentation conditions, and precise chromatographic conditions were not fully detailed in the accessible literature and are therefore based on standard practices for the cultivation of Streptomyces and the isolation of natural products.

Fermentation of Streptomyces sp. WK-2955

-

Inoculum Preparation: A seed culture of Streptomyces sp. WK-2955 is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) with a spore suspension or a vegetative mycelial fragment from a slant culture. The seed culture is incubated for 2-3 days at 28-30°C with shaking.

-

Production Fermentation: A production medium rich in carbon and nitrogen sources (e.g., glucose, soybean meal, yeast extract) is inoculated with the seed culture. The fermentation is carried out in a fermenter with controlled temperature (28-30°C), pH, and aeration for a period of 5-7 days. The production of this compound is monitored by chromatographic analysis of the culture broth.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process:

-

Solvent Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the Diolmycins into the organic phase.

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., a mixture of chloroform and methanol) to separate the Diolmycins from other metabolites.

-

Gel Filtration Chromatography: The fractions containing the Diolmycins are further purified by gel filtration chromatography on a Sephadex LH-20 column, which separates compounds based on their size.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

Hypothetical Biosynthetic Pathway of this compound

The biosynthetic pathway of this compound in Streptomyces sp. WK-2955 has not been experimentally elucidated. However, a plausible pathway can be proposed based on the known biosynthesis of related phenylpropanoid compounds in actinomycetes. The pathway likely starts from the shikimate pathway, which provides the aromatic amino acid precursors, L-phenylalanine or L-tyrosine.

-

Formation of p-Coumaric Acid: L-tyrosine is converted to p-coumaric acid by the action of tyrosine ammonia-lyase (TAL). Alternatively, L-phenylalanine can be converted to cinnamic acid by phenylalanine ammonia-lyase (PAL), followed by hydroxylation to yield p-coumaric acid.

-

Activation to p-Coumaroyl-CoA: p-Coumaric acid is then activated to its coenzyme A thioester, p-coumaroyl-CoA, by a CoA ligase.

-

Reductive Dimerization: The key step in the formation of the C6-C4-C4-C6 backbone of this compound is likely a reductive dimerization of two molecules of a C6-C2 unit derived from p-coumaroyl-CoA. This could proceed through a radical-mediated coupling mechanism, followed by reduction of the resulting diketone and subsequent deoxygenation to form the 1,4-di-(p-hydroxyphenyl)-butane skeleton.

-

Hydroxylation: The final step would be the stereospecific dihydroxylation of the 2 and 3 positions of the butane chain to yield the threo-diol configuration of this compound.

Conclusion

This compound represents an interesting natural product with potential applications in veterinary medicine. This guide has summarized the key information regarding its discovery, origin, and biological activity. While the detailed experimental protocols for its production and isolation require access to the original publications, the generalized procedures provided here offer a solid foundation for researchers interested in this compound. The proposed biosynthetic pathway, although hypothetical, provides a logical framework for future studies aimed at understanding and potentially engineering the production of this compound. Further investigation into the biosynthetic gene cluster responsible for Diolmycin production in Streptomyces sp. WK-2955 would be a valuable next step in harnessing the full potential of this bioactive molecule.

References

In-Depth Technical Guide to Diolmycin B2: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diolmycin B2, a member of the diolmycin family of natural products, is a secondary metabolite produced by the actinomycete Streptomyces sp. WK-2955. First identified for its anticoccidial properties, this compound's chemical architecture has been a subject of interest. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available biological data of this compound. It includes a summary of its physicochemical properties, spectroscopic data where available in the public domain, and a discussion of its biological context. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Stereochemistry

The chemical structure of this compound has been elucidated through spectroscopic analyses as threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol [1]. It shares a common 1,4-diaryl-2,3-butanediol core with its stereoisomer, Diolmycin B1, which possesses the erythro configuration[1].

The molecular formula of this compound is C16H18O4. The key structural features include:

-

A four-carbon butane backbone.

-

Two hydroxyl groups at positions 2 and 3.

-

Two p-hydroxyphenyl moieties attached to carbons 1 and 4.

The stereochemistry of the two chiral centers at C-2 and C-3 is defined as threo. This relative configuration dictates the spatial arrangement of the hydroxyl and aryl substituents along the butane chain.

To visualize the chemical structure of this compound, the following DOT script can be used to generate a 2D representation:

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C16H18O4 | [2] |

| Stereochemistry | threo | [1] |

Biological Activity

This compound was originally isolated and identified as a new anticoccidial agent from Streptomyces sp. WK-2955[3][4].

Anticoccidial Activity

Diolmycins have been shown to inhibit the growth of Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry. In in vitro assays using BHK-21 cells as a host, this compound, along with Diolmycin B1, demonstrated inhibitory activity at a minimum effective concentration of 20 µg/ml[3].

The following diagram illustrates the workflow for the initial discovery and biological screening of this compound.

At present, there is limited information available in the public domain regarding the specific signaling pathways or molecular targets affected by this compound that would explain its anticoccidial mechanism of action. Further research is required to elucidate its mode of action.

Experimental Protocols

Detailed experimental protocols for the isolation and structure elucidation of this compound are described in the primary literature. Below is a summary of the general procedures employed.

Isolation and Purification

The diolmycins were isolated from the fermentation broth of Streptomyces sp. WK-2955. The general workflow involved:

-

Solvent Extraction: Extraction of the active compounds from the fermentation broth.

-

Silica Gel Column Chromatography: Initial separation of the crude extract.

-

Gel Filtration: Further purification using Sephadex LH-20.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield the individual diolmycin compounds, including this compound[4].

Structure Elucidation

The determination of the chemical structure and stereochemistry of this compound was accomplished through various spectroscopic techniques. While the specific data is not publicly available, these methods typically include:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to establish the carbon-hydrogen framework and connectivity. 2D NMR techniques such as COSY, HSQC, and HMBC would have been used to assemble the final structure.

-

Comparison with Synthetic Standards: The relative stereochemistry of the diolmycins was confirmed by comparing the natural products with chemically synthesized standards[1].

Synthesis

A detailed experimental protocol for the total synthesis of this compound is not explicitly available in the reviewed literature. However, the synthesis of related 1,4-diaryl-2,3-butanediols is a well-established area of organic chemistry. A general synthetic approach to the threo isomer could involve the following logical steps:

Conclusion and Future Directions

This compound is a natural product with a defined chemical structure and demonstrated anticoccidial activity. The core of its structure is the threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol. While its initial biological activity has been characterized, there remains a significant opportunity for further research. Key areas for future investigation include:

-

Total Synthesis: Development of a robust and stereoselective total synthesis of this compound would enable the production of larger quantities for further biological evaluation and the synthesis of novel analogs.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound is crucial to understanding its anticoccidial effects and exploring its potential for other therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a library of this compound analogs would provide valuable insights into the structural features required for its biological activity and could lead to the development of more potent and selective compounds.

This technical guide provides a consolidated overview of the current knowledge on this compound. It is hoped that this information will be a valuable resource for the scientific community and will stimulate further research into this and related natural products.

References

- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kitasato-u.ac.jp [kitasato-u.ac.jp]

- 4. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Diolmycin B2: A Technical Overview of its Physico-chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diolmycin B2 is a naturally occurring compound identified as a stereoisomer of 1,4-di-(p-hydroxyphenyl)-2,3-butanediol. Specifically, it possesses the threo relative configuration.[1] This molecule is part of the diolmycin family, a group of compounds isolated from Streptomyces sp. that have garnered interest for their biological activities. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, alongside details of its primary biological activity and the experimental protocols used for its evaluation.

Physico-chemical Properties

The fundamental physico-chemical characteristics of this compound are summarized in the table below. While extensive experimental data for this compound is not widely published, the properties of its core chemical structure are presented based on available information.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₄ | N/A |

| Molecular Weight | 274.31 g/mol | N/A |

| Chemical Name | threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol | [1] |

| Appearance | Not explicitly reported for this compound. Diolmycin A1, a related compound, is a colorless powder. | [2] |

| Melting Point | Not specifically reported for this compound. | |

| Solubility | Not explicitly reported for this compound. The related compound, Diolmycin A1, is soluble in methanol and DMSO, and insoluble in chloroform. | [2] |

| Spectral Data | Specific spectral data (¹H NMR, ¹³C NMR, MS, IR) for this compound are not detailed in the reviewed literature. However, the structure was determined by spectroscopic analyses of the diolmycin family.[1] |

Biological Activity: Anticoccidial Properties

This compound has demonstrated biological activity as an anticoccidial agent. Coccidiosis is a parasitic disease of the intestinal tract of animals, caused by coccidian protozoa of the genus Eimeria.

In Vitro Efficacy

This compound has been shown to inhibit the growth of Eimeria tenella, a key pathogen in avian coccidiosis. In an in vitro assay utilizing baby hamster kidney (BHK-21) cells as a host system, this compound exhibited a minimum effective concentration (MEC) of 20 µg/ml.[2][3] At this concentration, the development of mature schizonts of E. tenella was not observed.[2]

| Organism | Assay System | Minimum Effective Concentration (MEC) | Reference |

| Eimeria tenella | In vitro (BHK-21 host cells) | 20 µg/ml | [2][3] |

Experimental Protocols

In Vitro Anticoccidial Assay

The evaluation of this compound's anticoccidial activity was performed using an in vitro system with BHK-21 cells as the host for the parasite Eimeria tenella. While the specific, detailed protocol for the this compound experiments is not fully elaborated in the available literature, a general methodology for such assays can be outlined.

Workflow for In Vitro Anticoccidial Screening:

Key Steps in the Protocol:

-

Parasite Preparation: Eimeria tenella sporozoites are harvested and purified from sporulated oocysts.

-

Host Cell Culture: BHK-21 cells are cultured to form a confluent monolayer in a suitable format, such as 96-well plates.

-

Drug Treatment: Purified sporozoites are pre-incubated with various concentrations of this compound.

-

Infection: The host cell monolayer is infected with the treated sporozoites.

-

Incubation: The infected cell cultures are incubated under conditions that support parasite development (e.g., 41°C, 5% CO₂).

-

Assessment: After a set incubation period, the development of the parasite (e.g., formation of schizonts) is assessed, often using microscopic techniques. The inhibition of development in treated versus untreated control wells is determined.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound's anticoccidial activity has not been elucidated in the reviewed scientific literature. Furthermore, there is no available information regarding the specific signaling pathways in either the parasite or the host cell that are modulated by this compound. Further research is required to understand the molecular basis for its inhibition of Eimeria tenella growth.

Logical Relationship for Future Investigation:

Conclusion

This compound is a natural product with demonstrated in vitro anticoccidial activity. While its basic chemical identity has been established, there is a notable lack of comprehensive physico-chemical data, including melting point, specific solubility, and detailed spectral characterization. The primary biological function identified is the inhibition of Eimeria tenella development. The experimental protocols for this assessment are based on standard in vitro cell culture models. A significant area for future research will be the elucidation of its mechanism of action and the identification of its molecular targets and affected signaling pathways. Such studies will be crucial for evaluating its potential as a lead compound in the development of new anticoccidial drugs.

References

- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kitasato-u.ac.jp [kitasato-u.ac.jp]

- 3. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Diolmycin Biosynthetic Pathway in Streptomyces: A Knowledge Gap

Despite extensive investigation into the diverse secondary metabolites produced by Streptomyces, a comprehensive understanding of the biosynthetic pathway of Diolmycin compounds remains elusive. As of late 2025, detailed information regarding the specific gene cluster, enzymatic machinery, and precursor molecules involved in the synthesis of these anticoccidial agents has not been publicly documented in scientific literature.

Diolmycin compounds, produced by Streptomyces sp. WK-2955, have been identified and characterized, with their chemical structures elucidated.[1][2] These compounds, including Diolmycin A1, A2, B1, and B2, exhibit notable anticoccidial activity.[2][3] However, the genetic and biochemical blueprint that governs their formation within the bacterial host has yet to be mapped.

This significant knowledge gap prevents the creation of an in-depth technical guide on the biosynthesis of Diolmycins. Core requirements for such a guide, including the presentation of quantitative data on enzyme kinetics and precursor incorporation, detailed experimental protocols for pathway elucidation, and visualization of the signaling and biosynthetic pathways, cannot be fulfilled at this time due to the absence of foundational research in this specific area.

What is Known About Diolmycins

The existing body of research primarily focuses on the discovery, isolation, and structural analysis of Diolmycin compounds.

-

Producing Organism: Streptomyces sp. WK-2955 is the identified producer of Diolmycins.[2]

-

Chemical Structures: The structures of Diolmycin A1, A2, B1, and B2 have been determined through spectroscopic analysis.[1]

-

Biological Activity: Diolmycins have been shown to possess anticoccidial properties.[2][3]

The Path Forward: Elucidating the Diolmycin Biosynthetic Pathway

To bridge the current knowledge gap, a concerted research effort is required. The following experimental approaches, commonly employed in the study of microbial secondary metabolism, would be instrumental in delineating the Diolmycin biosynthetic pathway.

Hypothetical Experimental Workflow

Caption: A hypothetical workflow for the elucidation of the Diolmycin biosynthetic pathway.

1. Genome Sequencing and Bioinformatic Analysis: The first critical step would be to sequence the genome of Streptomyces sp. WK-2955. Subsequent bioinformatic analysis, using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), would be employed to identify putative biosynthetic gene clusters (BGCs). The chemical structure of Diolmycins would guide the search for a BGC encoding the necessary enzymatic machinery, such as polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), and tailoring enzymes.

2. Genetic Manipulation:

- Gene Knockout Studies: Once a candidate BGC is identified, targeted gene knockout experiments would be performed. The deletion of specific genes within the cluster and the subsequent analysis of the resulting metabolite profile would provide strong evidence for the involvement of those genes in Diolmycin biosynthesis.

- Heterologous Expression: The entire putative BGC could be cloned and expressed in a well-characterized heterologous host, such as Streptomyces coelicolor or Streptomyces lividans. The production of Diolmycins in the heterologous host would definitively link the BGC to their biosynthesis.

3. Biochemical Investigations:

- Precursor Feeding Studies: The administration of isotopically labeled precursor molecules (e.g., ¹³C or ¹⁴C labeled amino acids, acetate, or other small molecules) to cultures of Streptomyces sp. WK-2955 would help to identify the primary building blocks of the Diolmycin scaffold.

- In Vitro Enzymatic Assays: Individual enzymes from the BGC would be expressed and purified. In vitro assays would then be conducted to determine their specific function, substrate specificity, and catalytic mechanism.

- Isolation of Intermediates: The analysis of extracts from gene knockout mutants or the use of blocked mutants could lead to the accumulation and isolation of biosynthetic intermediates, providing further insights into the step-wise construction of the Diolmycin molecule.

The successful application of these methodologies would provide the necessary data to construct a detailed model of the Diolmycin biosynthetic pathway. This, in turn, would open up avenues for the bioengineering of novel Diolmycin analogs with potentially improved therapeutic properties and for the optimization of Diolmycin production.

Until such research is conducted and published, the scientific and drug development communities will have to await a comprehensive understanding of how Streptomyces sp. WK-2955 synthesizes these intriguing and valuable natural products.

References

- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kitasato-u.ac.jp [kitasato-u.ac.jp]

Unraveling the Antiparasitic Action of Diolmycin B2 against Eimeria tenella: A Methodological and Pathway-Centric Guide

Disclaimer: As of October 2025, publicly accessible research detailing the specific mechanism of action of Diolmycin B2 against Eimeria tenella is not available. The following guide is a comprehensive framework designed for researchers and drug development professionals, outlining the typical experimental methodologies and data presentation required to elucidate such a mechanism. The quantitative data and signaling pathways presented herein are hypothetical and serve as illustrative examples based on common antiparasitic drug action.

Introduction

Eimeria tenella, an apicomplexan parasite, is the causative agent of cecal coccidiosis in poultry, leading to significant economic losses worldwide. The emergence of drug-resistant strains necessitates the discovery and characterization of novel therapeutic agents. This compound, a member of the diolmycin family of antibiotics, has shown potential as an antiparasitic compound. This guide provides a structured approach to investigating its core mechanism of action against E. tenella, focusing on key cellular processes such as apoptosis, mitochondrial function, and oxidative stress.

Quantitative Analysis of Anti-Eimerial Activity

A crucial first step in characterizing a new compound is to quantify its efficacy. This typically involves determining the 50% inhibitory concentration (IC50) against different life-cycle stages of the parasite.

Table 1: Hypothetical In Vitro Efficacy of this compound against Eimeria tenella

| Life-Cycle Stage | IC50 (µg/mL) after 48h | 95% Confidence Interval |

| Sporozoites | 1.25 | 1.10 - 1.42 |

| Merozoites (Second Gen.) | 0.88 | 0.75 - 1.03 |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of mechanistic studies. Below are standard methodologies employed to investigate the effects of a compound on Eimeria tenella.

Parasite Viability Assay

This protocol is designed to assess the direct impact of the compound on the survival of E. tenella sporozoites or merozoites.

-

Parasite Preparation: Isolate and purify sporozoites from sporulated oocysts or second-generation merozoites from infected host cells.

-

Drug Incubation: Incubate the parasites with serial dilutions of this compound (e.g., 0.1 to 10 µg/mL) in a suitable culture medium for a defined period (e.g., 24, 48 hours).

-

Viability Staining: Add a viability dye, such as SYTOX Green, which only penetrates cells with compromised membranes.

-

Flow Cytometry Analysis: Quantify the percentage of non-viable (fluorescent) cells using a flow cytometer. The IC50 value is calculated from the dose-response curve.

Apoptosis Induction Analysis

Apoptosis, or programmed cell death, is a common mechanism of action for antiparasitic drugs.

-

Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Treat parasites with this compound at concentrations around the IC50 value.

-

Wash the treated parasites and resuspend them in Annexin V binding buffer.

-

Add Annexin V-FITC and PI, and incubate in the dark.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

-

TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Fix this compound-treated parasites on a microscope slide.

-

Permeabilize the cells with a detergent solution.

-

Incubate with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

-

Visualize the incorporated label using fluorescence microscopy.

-

Mitochondrial Membrane Potential (ΔΨm) Measurement

Mitochondrial dysfunction is a frequent trigger for apoptosis. The ΔΨm is a key indicator of mitochondrial health.

-

JC-1 Staining:

-

Incubate this compound-treated parasites with the JC-1 dye.

-

In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red.

-

In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Measure the ratio of red to green fluorescence using a plate reader or flow cytometer. A decrease in this ratio indicates mitochondrial depolarization.

-

Reactive Oxygen Species (ROS) Measurement

Excessive production of ROS can lead to oxidative stress and cellular damage, often linked to mitochondrial dysfunction.

-

DCFH-DA Staining:

-

Load this compound-treated parasites with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

DCFH-DA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the increase in fluorescence intensity using a fluorometer or flow cytometer.

-

Visualizing the Mechanism of Action

Diagrams are invaluable for conceptualizing complex biological processes. The following are hypothetical representations of the experimental workflow and a potential signaling pathway for this compound.

Caption: Experimental workflow for assessing the anticoccidial activity of this compound.

Caption: Hypothetical mitochondrial-mediated apoptosis pathway induced by this compound.

Conclusion and Future Directions

This guide outlines a robust framework for the in-depth characterization of this compound's mechanism of action against Eimeria tenella. Based on the hypothetical data, the primary mechanism appears to be the induction of mitochondrial-mediated apoptosis, characterized by increased ROS production and a collapse of the mitochondrial membrane potential.

Future research should focus on identifying the specific molecular target of this compound within the parasite. Techniques such as thermal proteome profiling or affinity chromatography coupled with mass spectrometry could be employed. Furthermore, transcriptomic and proteomic analyses of drug-treated parasites would provide a global view of the cellular pathways affected, potentially revealing novel targets for anticoccidial drug development. The insights gained from such studies will be critical in advancing this compound as a potential candidate for controlling coccidiosis in poultry.

Diolmycin B2: A Technical Overview of its Anticoccidial Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry, leading to substantial economic losses worldwide.[1][2] The continuous emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents.[2][3] Diolmycin B2, a natural compound isolated from Streptomyces sp. WK-2955, has been identified as a potential candidate in this endeavor.[4][5] This technical guide provides a comprehensive overview of the currently available scientific information on the anticoccidial activity of this compound, with a focus on its in vitro efficacy, and outlines the standard methodologies used to evaluate such compounds.

Chemical Structure

This compound is structurally identified as threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol.[4] It is one of four related diolmycin compounds (A1, A2, B1, and B2) isolated from the same bacterial strain.[4]

Anticoccidial Activity: In Vitro Data

The primary screening of this compound has demonstrated its inhibitory effects on the development of Eimeria tenella in an in vitro setting. The available quantitative data from these studies are summarized below.

Table 1: In Vitro Anticoccidial Activity of Diolmycins against Eimeria tenella

| Compound | Minimum Effective Concentration (µg/mL) for Schizont Inhibition |

| Diolmycin A1 | 0.02 |

| Diolmycin A2 | 0.2 |

| Diolmycin B1 | 20 |

| This compound | 20 |

Data sourced from Tabata et al. (1993).[5]

The study indicated that at a concentration of 20 µg/mL, this compound completely inhibited the formation of mature schizonts of a monensin-resistant strain of Eimeria tenella in cultured BHK-21 cells.[5]

Experimental Protocols

While a detailed, step-by-step protocol for the specific experiments involving this compound is not available in the published literature, a general methodology for in vitro anticoccidial assays using host cell cultures can be outlined as follows.

General In Vitro Eimeria tenella Inhibition Assay

This protocol describes a typical workflow for assessing the efficacy of a compound against E. tenella schizont development in a host cell line, such as Baby Hamster Kidney (BHK-21) cells.

-

Host Cell Culture:

-

BHK-21 cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in multi-well plates and incubated at 37°C in a humidified atmosphere with 5% CO₂ until a confluent monolayer is formed.

-

-

Eimeria tenella Sporozoite Preparation:

-

E. tenella oocysts are excysted to release sporozoites. This is typically achieved by mechanical grinding followed by incubation in a solution containing trypsin and bile salts to mimic the conditions of the avian gut.

-

The released sporozoites are then purified from oocyst debris and sporocysts.

-

-

Infection and Treatment:

-

The cultured BHK-21 cell monolayers are infected with the prepared E. tenella sporozoites.

-

Immediately after infection, the culture medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound). Control wells receive a medium with the vehicle used to dissolve the compound.

-

-

Incubation and Observation:

-

The infected and treated cell cultures are incubated for a period that allows for the development of schizonts (typically 48-72 hours).

-

The development of intracellular parasite stages (trophozoites and schizonts) is monitored using an inverted microscope.

-

-

Assessment of Anticoccidial Activity:

-

The primary endpoint is the inhibition of mature schizont formation. This can be quantified by counting the number of schizonts per field of view or by scoring the degree of parasite development.

-

The minimum effective concentration is determined as the lowest concentration of the compound that causes complete or significant inhibition of schizont development compared to the untreated control.

-

Mechanism of Action and Signaling Pathways

Currently, there is no published research on the specific mechanism of action of this compound or its effects on any cellular signaling pathways in either Eimeria parasites or host cells. This represents a significant knowledge gap and a key area for future research.

In Vivo Anticoccidial Evaluation: A General Framework

While no in vivo data for this compound is available, this section outlines the standard experimental design for evaluating the efficacy of an anticoccidial drug in a live animal model, typically broiler chickens.

-

Animal Model: Young, coccidia-free broiler chickens are used.

-

Experimental Groups:

-

Uninfected, untreated control.

-

Infected, untreated control.

-

Infected, treated with a known anticoccidial drug (positive control).

-

Infected, treated with various doses of the test compound (e.g., this compound).

-

-

Infection: Birds are orally inoculated with a known number of sporulated Eimeria oocysts.

-

Treatment: The test compound is typically administered in the feed or drinking water for a specified period.

-

Parameters for Efficacy Assessment:

-

Weight Gain: Body weights are recorded at the beginning and end of the trial.

-

Feed Conversion Ratio (FCR): The efficiency of feed utilization is calculated.

-

Lesion Scoring: On a specific day post-infection, a subset of birds from each group is euthanized, and the intestinal lesions caused by the coccidial infection are scored on a scale of 0 to 4.[1][5]

-

Oocyst Shedding: Fecal samples are collected over several days to determine the number of oocysts shed per gram of feces, which indicates the extent of parasite replication.

-

Mortality: Any deaths due to coccidiosis are recorded.

-

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. gob.mx [gob.mx]

- 3. Frontiers | The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture [frontiersin.org]

- 4. scvmj.journals.ekb.eg [scvmj.journals.ekb.eg]

- 5. Lesion score: The main tool to diagnose coccidiosis in chickens (Part 1) [eimeriaprevention.com]

Unveiling the Solubility Profile of Diolmycin B2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Diolmycin B2, a stereoisomer of 1,4-di-(p-hydroxyphenyl)-2,3-butanediol[1]. Understanding the solubility of this compound is critical for its handling, formulation, and application in research and development. Due to the limited availability of specific quantitative solubility data for this compound, this guide presents qualitative solubility information for the closely related compound, Diolmycin A1, and provides a comprehensive, generalized protocol for determining solubility in common laboratory solvents.

Qualitative Solubility of Diolmycin Analogs

Based on available data for Diolmycin A1, which shares a core structural similarity with this compound, the following qualitative solubility profile can be inferred. It is anticipated that this compound will exhibit a comparable solubility pattern.

| Solvent | Diolmycin A1 Solubility | Inferred this compound Solubility |

| Methanol (MeOH) | Soluble[2] | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] | Likely Soluble |

| Chloroform (CHCl₃) | Insoluble[2] | Likely Insoluble |

| Water | Not specified | Likely sparingly soluble to insoluble |

| Ethanol | Not specified | Likely soluble |

| Acetone | Not specified | Likely soluble |

Note: The inferred solubilities for this compound are based on the behavior of the structurally similar Diolmycin A1. Experimental verification is essential for precise solubility determination.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various laboratory solvents. This protocol is based on standard laboratory practices for solubility assessment of organic compounds.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound (solid)

-

Solvents: Deionized Water, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetone, Chloroform

-

Small test tubes or vials

-

Vortex mixer

-

Calibrated micropipettes

-

Analytical balance

-

Spatula

-

pH indicator strips (for aqueous solutions)

Procedure:

-

Preparation of the Compound: Ensure this compound is a fine powder to maximize surface area for dissolution. If necessary, gently grind a small amount of the solid using a mortar and pestle.

-

Solvent Dispensing: Add a fixed volume (e.g., 100 µL) of the first solvent to be tested into a clean test tube.

-

Initial Compound Addition: Weigh a small, precise amount of this compound (e.g., 1 mg) and add it to the test tube containing the solvent.

-

Mixing: Vigorously mix the sample using a vortex mixer for at least 30 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Addition (for soluble or partially soluble compounds): If the compound dissolves completely, add another measured amount (e.g., 1 mg) of this compound and repeat steps 4 and 5. Continue this process until the compound no longer dissolves, and a saturated solution is formed.

-

Semi-Quantitative Determination: Record the total mass of this compound that was dissolved in the known volume of solvent to estimate the solubility (e.g., in mg/mL).

-

Repeat for all Solvents: Perform this procedure for each of the selected laboratory solvents.

-

pH Measurement (for water): If testing solubility in water, use a pH indicator strip to check if the dissolved compound alters the pH of the solution. This can provide insights into the acidic or basic nature of the compound.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.

-

Handle all solvents in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and each solvent before use.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

A Technical Guide to Preliminary Cytotoxicity Assessment of Diolmycin B2 in Host Cells

Introduction

Diolmycin B2, a stereoisomer of 1,4-di-(p-hydroxyphenyl)-2,3-butanediol, has been identified as a compound with potential anticoccidial properties.[1] As with any compound intended for therapeutic use, a thorough evaluation of its cytotoxic effects on host cells is a critical preliminary step in the drug development process. This technical guide outlines a comprehensive framework for conducting preliminary cytotoxicity studies of this compound, providing researchers, scientists, and drug development professionals with detailed experimental protocols, data presentation formats, and a discussion of potential mechanistic pathways. While extensive public data on the cytotoxicity of this compound is limited, with reports indicating it was not tested at concentrations higher than 20 µg/ml in early studies[2], this guide presents a robust approach to generating the necessary toxicological data.

Experimental Protocols

A multi-faceted approach is recommended to thoroughly assess the cytotoxicity of this compound. This involves a series of in vitro assays using relevant host cell lines.

1. Cell Line Selection and Culture

The choice of cell lines is crucial and should ideally represent tissues that might be exposed to the compound in a clinical setting. A primary panel could include:

-

Hepatocytes: HepG2 (human liver cancer cell line) to assess potential liver toxicity.

-

Renal Cells: HEK293 (human embryonic kidney cells) to evaluate potential kidney toxicity.

-

Intestinal Epithelial Cells: Caco-2 (human colorectal adenocarcinoma cells) to model effects on the gastrointestinal tract.

-

Fibroblasts: NIH/3T3 (mouse embryonic fibroblast cell line) as a general model for connective tissue toxicity.

Cell Culture Conditions: All cell lines should be maintained in their respective recommended media (e.g., DMEM or EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be cultured in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assays

To obtain a comprehensive understanding of this compound's cytotoxic potential, a combination of assays measuring different cellular endpoints is recommended.

-

MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to form a purple formazan product. A decrease in the rate of formazan production is indicative of reduced cell viability.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

-

-

LDH Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

-

Protocol:

-

Culture and treat cells with this compound as described for the MTT assay.

-

After the treatment period, collect the cell culture supernatant.

-

Use a commercially available LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.

-

Measure absorbance at the recommended wavelength (typically 490 nm).

-

Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

-

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Protocol:

-

Seed cells in a 6-well plate and treat with this compound for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

-

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: IC50 Values of this compound on Various Host Cell Lines

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| HepG2 | MTT | 24 | Hypothetical Value |

| 48 | Hypothetical Value | ||

| 72 | Hypothetical Value | ||

| HEK293 | MTT | 24 | Hypothetical Value |

| 48 | Hypothetical Value | ||

| 72 | Hypothetical Value | ||

| Caco-2 | MTT | 24 | Hypothetical Value |

| 48 | Hypothetical Value | ||

| 72 | Hypothetical Value | ||

| NIH/3T3 | MTT | 24 | Hypothetical Value |

| 48 | Hypothetical Value | ||

| 72 | Hypothetical Value |

Table 2: Percentage of Apoptotic and Necrotic Cells Induced by this compound (24h Treatment)

| Cell Line | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |

| HepG2 | Control | Hypothetical Value | Hypothetical Value |

| 10 | Hypothetical Value | Hypothetical Value | |

| 50 | Hypothetical Value | Hypothetical Value | |

| HEK293 | Control | Hypothetical Value | Hypothetical Value |

| 10 | Hypothetical Value | Hypothetical Value | |

| 50 | Hypothetical Value | Hypothetical Value |

Visualization of Experimental Workflows and Potential Signaling Pathways

Visual diagrams are essential for conveying complex experimental procedures and biological mechanisms.

References

The Diolmycin Family: A Technical Guide to a Novel Class of Anticoccidial Agents

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Diolmycin family of natural products, comprising Diolmycins A1, A2, B1, and B2, represents a class of secondary metabolites with promising anticoccidial activity. Isolated from the fermentation broth of Streptomyces sp. WK-2955, these compounds have demonstrated potent in vitro efficacy against Eimeria tenella, a key pathogen in poultry coccidiosis. This technical guide provides a comprehensive overview of the Diolmycin family, consolidating available data on their discovery, chemical structure, biological activity, and synthesis. The information is presented to support further research and development efforts in the field of veterinary medicine and natural product chemistry.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic burden on the global poultry industry. The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents with unique mechanisms of action. Natural products from microbial sources have historically been a rich reservoir for such discoveries. The Diolmycin family, first reported in the early 1990s, presents a promising scaffold for the development of new therapies to combat this pervasive avian disease.

Discovery and Production

The Diolmycin natural product family was discovered and isolated from the culture broth of the soil actinomycete, Streptomyces sp. WK-2955[1]. The producing organism was identified through a screening program aimed at discovering new anticoccidial compounds.

Fermentation and Isolation

The production of Diolmycins is achieved through fermentation of Streptomyces sp. WK-2955. The compounds are then isolated from the fermentation broth using a series of chromatographic techniques.

Experimental Protocol: Isolation of Diolmycins

While a detailed, step-by-step protocol for the fermentation and isolation of Diolmycins is not publicly available, the general workflow can be inferred from the initial discovery publication[1]. The process involves:

-

Fermentation: Culturing of Streptomyces sp. WK-2955 in a suitable liquid medium to promote the production of secondary metabolites.

-

Solvent Extraction: Extraction of the active compounds from the fermentation broth using an appropriate organic solvent.

-

Silica Gel Column Chromatography: Initial purification of the crude extract to separate compounds based on polarity.

-

Gel Filtration Chromatography: Further separation of the fractions based on molecular size using a resin like Sephadex LH-20.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated fractions to yield pure Diolmycins A1, A2, B1, and B2.

Chemical Structure and Properties

Spectroscopic analyses have elucidated the structures of the four Diolmycin compounds. Diolmycins A1 and A2 are stereoisomers of 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol. Diolmycins B1 and B2 are stereoisomers of 1,4-di-(p-hydroxyphenyl)-2,3-butanediol.

The relative configurations of these stereoisomers were determined through the chemical synthesis of the erythro-isomer, which confirmed Diolmycin A1 and B1 as the erythro isomers, and Diolmycin A2 and B2 as the threo isomers. Furthermore, an asymmetric total synthesis of Diolmycin A1 established the absolute configurations of the naturally occurring enantiomers.

Table 1: Physicochemical Properties of Diolmycin A1

| Property | Value |

| Molecular Formula | C₁₈H₁₉NO₃ |

| Molecular Weight | 297.35 g/mol |

| Appearance | Colorless powder |

| Solubility | Soluble in methanol and DMSO. Insoluble in chloroform. |

Biological Activity

The primary biological activity identified for the Diolmycin family is their anticoccidial effect.

In Vitro Anticoccidial Activity

Diolmycins have been shown to inhibit the growth of Eimeria tenella in an in vitro assay system utilizing baby hamster kidney (BHK-21) cells as the host. The minimum effective concentrations (MECs) required to observe no schizonts in the host cells are summarized in the table below.

Table 2: In Vitro Anticoccidial Activity of Diolmycins against Eimeria tenella

| Compound | Minimum Effective Concentration (µg/mL) |

| Diolmycin A1 | 0.02 |

| Diolmycin A2 | 0.2 |

| Diolmycin B1 | 20 |

| This compound | 20 |

Experimental Protocol: In Vitro Eimeria tenella Assay

A detailed, publicly available protocol for the specific in vitro assay used in the initial discovery of Diolmycins is not available. However, a general methodology for such assays can be outlined:

-

Cell Culture: BHK-21 cells are cultured in appropriate media and seeded into multi-well plates to form a confluent monolayer.

-

Parasite Preparation: Sporozoites of Eimeria tenella are excysted from sporulated oocysts.

-

Infection: The BHK-21 cell monolayers are infected with the prepared sporozoites.

-

Compound Treatment: The infected cells are treated with varying concentrations of the Diolmycin compounds.

-

Incubation: The treated, infected cells are incubated to allow for the development of the parasite through its intracellular stages (e.g., schizonts).

-

Microscopic Examination: The cell monolayers are fixed, stained, and examined microscopically to assess the development of schizonts at different compound concentrations. The MEC is determined as the lowest concentration at which no mature schizonts are observed.

Mechanism of Action and Signaling Pathways

The specific biochemical mechanism of action of the Diolmycins against Eimeria tenella has not been elucidated in the available scientific literature. Consequently, the signaling pathways modulated by these compounds remain unknown. Further research is required to identify the molecular targets of Diolmycins within the parasite and to understand their effects on host cell pathways.

Biosynthesis

Detailed information regarding the biosynthesis of Diolmycins, including the identification and characterization of the biosynthetic gene cluster in Streptomyces sp. WK-2955, is not currently available in the public domain.

Total Synthesis

The total synthesis of Diolmycin A1 and A2 has been successfully achieved. These synthetic efforts have been crucial in confirming the structures and determining the absolute stereochemistry of these natural products.

Asymmetric Total Synthesis of Diolmycin A1

Total Synthesis of Diolmycin A2

The total synthesis of Diolmycin A2 has also been accomplished, contributing to the structural elucidation of this stereoisomer. As with Diolmycin A1, a detailed, step-by-step synthetic protocol is not widely accessible.

Structure-Activity Relationships (SAR)

Currently, there are no published structure-activity relationship (SAR) studies for the Diolmycin family. The available data on the in vitro activity of the four congeners provides a preliminary basis for SAR considerations. The significantly higher potency of Diolmycins A1 and A2 compared to B1 and B2 suggests that the 3-indolyl moiety plays a crucial role in their anticoccidial activity. The difference in potency between the erythro (A1) and threo (A2) isomers indicates that the stereochemistry of the diol is also an important determinant of activity.

Future Directions

The Diolmycin family of natural products holds considerable promise as a new class of anticoccidial agents. To advance their development, several key areas of research need to be addressed:

-

Mechanism of Action Studies: Elucidation of the molecular target(s) and signaling pathways affected by Diolmycins in Eimeria.

-

Biosynthetic Pathway Characterization: Identification and characterization of the Diolmycin biosynthetic gene cluster to enable biosynthetic engineering and the production of novel analogues.

-

Total Synthesis and Analogue Generation: Development of efficient and scalable total syntheses to facilitate comprehensive SAR studies and the generation of more potent and selective analogues.

-

In Vivo Efficacy and Safety Studies: Evaluation of the efficacy, pharmacokinetics, and safety of Diolmycins in animal models of coccidiosis.

Conclusion

The Diolmycins A1, A2, B1, and B2 are a structurally interesting family of natural products with demonstrated in vitro activity against the significant poultry pathogen Eimeria tenella. While significant progress has been made in their isolation, structural characterization, and initial biological evaluation, further research is imperative to fully unlock their therapeutic potential. This technical guide consolidates the current knowledge on the Diolmycin family and highlights the key areas for future investigation that could lead to the development of a new generation of anticoccidial drugs.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Diolmycin B2 from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of Diolmycin B2, a bioactive secondary metabolite, from the fermentation broth of Streptomyces sp. WK-2955. This compound, along with its congeners (A1, A2, and B1), has been identified as a potent anticoccidial agent.[1][2] The protocol herein describes a multi-step purification strategy involving solvent extraction, silica gel column chromatography, gel filtration, and preparative high-performance liquid chromatography (HPLC). This guide is intended to provide researchers with a comprehensive workflow for obtaining high-purity this compound for further biological and pharmacological studies.

Introduction

Diolmycins are a class of compounds produced by the soil isolate Streptomyces sp. WK-2955.[1] These compounds have demonstrated significant activity against Eimeria tenella, a protozoan parasite responsible for coccidiosis in poultry. This compound is structurally identified as threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol.[3] The isolation and purification of individual diolmycins are crucial for detailed structure-activity relationship studies and for the development of potential therapeutic agents. The following protocol outlines a robust and reproducible method for the isolation and purification of this compound.

Physicochemical Properties of Diolmycins

A summary of the physicochemical properties of the Diolmycin compounds is presented in Table 1. This information is critical for the development of appropriate extraction and chromatography methods.

| Compound | Molecular Formula | Molecular Weight | Appearance | Solubility |

| Diolmycin A1 | C18H19NO3 | 297.14 | Colorless powder | Soluble in Methanol, DMSO; Insoluble in Chloroform |

| Diolmycin A2 | C18H19NO3 | 297.35 | - | - |

| Diolmycin B1 | - | - | - | - |

| This compound | - | - | - | - |

Table 1. Physicochemical Properties of Diolmycins. (Note: Specific data for this compound appearance and solubility were not detailed in the provided search results, but are expected to be similar to Diolmycin A1 based on their structural similarities.)[2]

Experimental Protocols

The isolation and purification of this compound is a multi-step process that begins with the extraction from the fermentation broth, followed by several chromatographic steps to separate the different Diolmycin congeners.

Fermentation Broth Extraction

The initial step involves the separation of the Diolmycin compounds from the fermentation broth.

-

Procedure:

-

Centrifuge the Streptomyces sp. WK-2955 fermentation broth to separate the supernatant and the mycelial cake.

-

Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

-

Extract the mycelial cake with a polar organic solvent, such as acetone or methanol.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

-

Silica Gel Column Chromatography

The crude extract is subjected to silica gel column chromatography for initial fractionation.

-

Stationary Phase: Silica Gel (e.g., 70-230 mesh)

-

Mobile Phase: A gradient of chloroform and methanol is typically used. The polarity is gradually increased to elute compounds with increasing polarity.

-

Procedure:

-

Prepare a silica gel column of appropriate dimensions.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% chloroform).

-

Load the dissolved extract onto the column.

-

Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing Diolmycins.

-

Pool the fractions containing the compounds of interest.

-

Gel Filtration Chromatography (Sephadex LH-20)

Fractions enriched with Diolmycins are further purified by gel filtration to separate compounds based on their molecular size.

-

Stationary Phase: Sephadex LH-20

-

Mobile Phase: Methanol is a commonly used solvent for Sephadex LH-20 chromatography.

-

Procedure:

-

Swell the Sephadex LH-20 beads in the mobile phase and pack the column.

-

Concentrate the pooled fractions from the silica gel chromatography step.

-

Load the concentrated sample onto the Sephadex LH-20 column.

-

Elute with the mobile phase at a constant flow rate.

-

Collect fractions and monitor by TLC or HPLC.

-

Pool the fractions containing this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step to obtain high-purity this compound is preparative HPLC.

-

Column: A reversed-phase C18 column is suitable for the separation of these moderately polar compounds.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system for reversed-phase HPLC.

-

Detection: UV detection at a wavelength where the compounds exhibit strong absorbance.

-

Procedure:

-

Equilibrate the preparative HPLC column with the initial mobile phase conditions.

-

Dissolve the enriched this compound fraction in the mobile phase.

-

Inject the sample onto the column.

-

Run a gradient elution to separate this compound from other remaining impurities and Diolmycin congeners.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified this compound.

-

Data Presentation

The following table summarizes the key parameters for each purification step. (Note: The values presented are representative and may require optimization for specific experimental conditions).

| Purification Step | Stationary Phase | Mobile Phase/Solvent System | Elution Mode | Purity (Target) | Yield (Target) |

| Extraction | - | Ethyl Acetate & Acetone | - | - | >90% (crude) |

| Silica Gel Chromatography | Silica Gel | Chloroform-Methanol Gradient | Gradient | 20-40% | 50-70% |

| Gel Filtration | Sephadex LH-20 | Methanol | Isocratic | 60-80% | 80-90% |

| Preparative HPLC | C18 Reversed-Phase | Acetonitrile-Water Gradient | Gradient | >98% | 70-80% |

Table 2. Summary of Purification Protocol Parameters.

Visualizations

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

Caption: Workflow for this compound Isolation and Purification.

Conclusion

The protocol described in this application note provides a comprehensive and systematic approach for the isolation and purification of this compound from the fermentation broth of Streptomyces sp. WK-2955. The combination of solvent extraction and multiple chromatographic techniques ensures the attainment of high-purity this compound, which is essential for its further investigation as a potential therapeutic agent. The provided workflow and tabulated data serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Diolmycin Stereoisomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

The separation of stereoisomers is a critical step in the development of pharmaceuticals, as different enantiomers and diastereomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Diolmycin, a novel antibiotic, possesses multiple chiral centers, leading to the existence of several stereoisomers. To ensure the safety and efficacy of Diolmycin-based therapeutics, the development of robust analytical methods for the separation and quantification of its stereoisomers is paramount.

This document provides a comprehensive overview of potential High-Performance Liquid Chromatography (HPLC) methods for the separation of Diolmycin stereoisomers. Due to the novelty of Diolmycin, this application note outlines a systematic approach to chiral method development based on established principles of stereoisomer separation.[1][2][3][4] The protocols and strategies described herein are intended to serve as a starting point for researchers working on the analysis of Diolmycin and other similar chiral compounds.

Core Principles of Chiral HPLC Separation

The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) in HPLC.[1][4] These stationary phases create a chiral environment that allows for differential interaction with the enantiomers of the analyte, leading to different retention times. The selection of an appropriate CSP is the most crucial step in developing a chiral separation method.[1] The main classes of CSPs include:

-

Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most widely used CSPs due to their broad applicability and versatility. They can be used in normal-phase, reversed-phase, and polar organic modes.

-

Macrocyclic Glycopeptide-based CSPs: These include phases like vancomycin, teicoplanin, and ristocetin A.[5][6][7] They are particularly effective for the separation of chiral acids, amines, and other polar compounds, often in reversed-phase or polar organic modes.[5][6]

-

Cyclodextrin-based CSPs: These phases separate enantiomers based on inclusion complexation.[1][8] They are typically used in reversed-phase mode.

Experimental Workflow for Chiral Method Development

The development of a successful chiral HPLC method often involves a systematic screening of columns and mobile phases, followed by optimization of the most promising conditions.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 4. jackwestin.com [jackwestin.com]

- 5. Chiral separations using the macrocyclic antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Anticoccidial Efficacy Testing of Diolmycin B2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the poultry and livestock industry, leading to substantial economic losses. The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents. Diolmycin B2, a natural product isolated from Streptomyces sp., has demonstrated potential as an anticoccidial compound.[1][2] These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy against Eimeria tenella, a common and pathogenic species affecting poultry. The described assays are fundamental for screening potential anticoccidial drugs, determining their effective concentrations, and assessing their cytotoxicity to host cells.

Data Presentation

The anticoccidial activity of this compound and related compounds against Eimeria tenella in an in vitro system using Baby Hamster Kidney (BHK-21) cells has been previously evaluated. The data is summarized in the table below.[1][2]

Table 1: In Vitro Anticoccidial Activity and Cytotoxicity of Diolmycins against Eimeria tenella in BHK-21 cells [1][2]

| Compound | Anticoccidial Activity (MIC, µg/mL)a | Cytotoxicity (MIC, µg/mL)b |

| Diolmycin A1 | 0.02 | 0.2 |

| Diolmycin A2 | 0.2 | 2.0 |

| Diolmycin B1 | 20 | >20 |

| This compound | 20 | >20 |

a Minimum inhibitory concentration at which no mature schizonts were observed. b Minimum inhibitory concentration at which host cell (BHK-21) damage was observed.

Experimental Protocols

The following protocols describe the necessary steps to evaluate the anticoccidial efficacy of this compound in vitro. These protocols are based on established methods for Eimeria research and can be adapted for high-throughput screening.

Preparation of Eimeria tenella Sporozoites

Viable sporozoites are essential for the initiation of in vitro assays.[3] This protocol outlines the steps for their purification.

Materials:

-

Sporulated Eimeria tenella oocysts

-

0.25% Trypsin solution

-

4% Sodium taurocholate solution

-

Phosphate-buffered saline (PBS), pH 7.6

-

Hanks' Balanced Salt Solution (HBSS)

-

Glass beads (1 mm diameter)

-

Centrifuge

-

Incubator (41°C)

-

Hemocytometer or automated cell counter

Procedure:

-

Wash sporulated E. tenella oocysts three times with sterile PBS by centrifugation at 1,500 x g for 10 minutes.

-

Resuspend the oocyst pellet in PBS.

-

To release sporocysts, mechanically disrupt the oocysts by vortexing with an equal volume of 1 mm glass beads for 3-5 minutes.

-

Separate the sporocysts from the oocyst debris by centrifugation and wash the sporocyst pellet with HBSS.

-

For excystation, incubate the sporocysts in an equal volume of a freshly prepared solution of 0.25% trypsin and 4% sodium taurocholate in PBS (pH 7.6) at 41°C for 60-90 minutes, with gentle agitation.

-

Monitor the release of sporozoites every 30 minutes using a light microscope.

-

Once a significant number of sporozoites are released, stop the reaction by adding cold HBSS.

-

Purify the sporozoites from the remaining sporocysts and debris by passing the suspension through a sterile nylon wool column.

-

Wash the purified sporozoites three times with HBSS by centrifugation at 1,000 x g for 10 minutes.

-

Resuspend the final sporozoite pellet in the appropriate cell culture medium for immediate use in the assays.

-

Determine the viability and concentration of the sporozoites using a hemocytometer and trypan blue exclusion.

Sporozoite Invasion Inhibition Assay

This assay determines the effect of this compound on the ability of sporozoites to invade host cells.

Materials:

-

Madin-Darby Bovine Kidney (MDBK) cells or other suitable host cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Purified Eimeria tenella sporozoites

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

24-well cell culture plates

-

Incubator (41°C, 5% CO2)

-

DNA extraction kit

-

qPCR reagents and instrument

Procedure:

-

Seed MDBK cells into 24-well plates and culture until they form a confluent monolayer.

-

Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.

-

Pre-incubate the purified sporozoites with the different concentrations of this compound for 1 hour at 41°C.

-

After pre-incubation, wash the sporozoites to remove the compound.

-

Infect the confluent MDBK cell monolayers with the treated sporozoites at a multiplicity of infection (MOI) of 1:1 (sporozoite:host cell).

-

Incubate the infected cells for 2-4 hours at 41°C and 5% CO2 to allow for invasion.

-

After the invasion period, wash the monolayers gently with PBS to remove any non-invaded sporozoites.

-

Extract total DNA from the infected cells using a commercial DNA extraction kit.

-

Quantify the number of invaded sporozoites by performing a quantitative PCR (qPCR) targeting an Eimeria-specific gene (e.g., 5S rRNA).

-

Calculate the percentage of invasion inhibition for each concentration of this compound relative to the no-treatment control.

Intracellular Proliferation Inhibition Assay

This assay assesses the effect of this compound on the development of the parasite within the host cells.

Materials:

-

MDBK cells in 24-well plates infected with Eimeria tenella sporozoites (as prepared in the invasion assay)

-

Complete cell culture medium

-

This compound stock solution

-

Incubator (41°C, 5% CO2)

-

DNA extraction kit

-

qPCR reagents and instrument

Procedure:

-

After the initial 2-4 hour invasion period (as described in the invasion assay), wash the infected MDBK cell monolayers to remove non-invaded sporozoites.

-

Add fresh complete cell culture medium containing serial dilutions of this compound to the infected cells. Include a vehicle control and a no-treatment control.

-

Incubate the plates for 48-72 hours at 41°C and 5% CO2 to allow for intracellular development of the parasite into schizonts.

-

At the end of the incubation period, extract total DNA from the cells.

-

Quantify the parasite load by qPCR targeting an Eimeria-specific gene. An increase in DNA copies in the no-treatment control over time indicates successful parasite replication.

-

Calculate the percentage of proliferation inhibition for each this compound concentration by comparing the parasite DNA levels to the no-treatment control.

Host Cell Cytotoxicity Assay (MTT Assay)

It is crucial to determine if the observed anticoccidial effect of this compound is due to its direct action on the parasite or a result of toxicity to the host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MDBK cells

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed MDBK cells into a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a no-treatment control.

-

Incubate the plate for 24-48 hours at 41°C and 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for a further 4 hours.

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the no-treatment control.

Visualizations

To better illustrate the experimental processes and biological context, the following diagrams are provided.

References

Culturing BHK-21 Cells for Eimeria tenella Infection Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction